2-Propoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
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Overview
Description
2-Propoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde is a specialized organic compound characterized by its unique structure, which includes a benzaldehyde group, a propoxy group, and a tetramethyl-1,3,2-dioxaborolan-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Propoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde typically involves a multi-step process. One common method starts with the reaction of 4-hydroxybenzaldehyde with propyl bromide to form 4-propoxybenzaldehyde. This intermediate is then subjected to a boronic acid derivative, such as tetramethyl-1,3,2-dioxaborolane, under suitable reaction conditions (e.g., palladium-catalyzed cross-coupling reactions).
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure efficiency and consistency. The use of automated systems for the precise control of reaction parameters (temperature, pressure, and reagent concentrations) is crucial for achieving high yields and purity.
Chemical Reactions Analysis
Types of Reactions: 2-Propoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The propoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or halides can be used, with reaction conditions typically involving polar aprotic solvents.
Major Products Formed:
Oxidation: 2-Propoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid.
Reduction: 2-Propoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: This compound is used as an intermediate in the synthesis of more complex molecules, particularly in the field of organic synthesis. Its boronic acid derivative is valuable in cross-coupling reactions, which are essential for constructing carbon-carbon and carbon-heteroatom bonds.
Biology: In biological research, 2-Propoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde can be used as a probe or reagent in biochemical assays. Its boronic acid moiety allows for selective binding to certain biomolecules, making it useful in studying enzyme activities and interactions.
Medicine: The compound has potential applications in drug discovery and development. Its ability to participate in cross-coupling reactions makes it a candidate for synthesizing pharmaceuticals, particularly those involving boronic acid derivatives.
Industry: In the chemical industry, this compound is used in the production of advanced materials, including polymers and coatings. Its unique chemical properties enable the creation of materials with specific functionalities and improved performance.
Mechanism of Action
The mechanism by which 2-Propoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde exerts its effects depends on its specific application. In cross-coupling reactions, the boronic acid derivative acts as a nucleophile, facilitating the formation of new bonds. The molecular targets and pathways involved are typically related to the specific reactions and processes in which the compound is used.
Comparison with Similar Compounds
2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
2-Propoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene
Uniqueness: 2-Propoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde stands out due to its benzaldehyde group, which is not present in the other listed compounds. This feature allows for unique reactivity and applications, particularly in the synthesis of aromatic compounds and pharmaceuticals.
Properties
IUPAC Name |
2-propoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23BO4/c1-6-9-19-14-10-13(8-7-12(14)11-18)17-20-15(2,3)16(4,5)21-17/h7-8,10-11H,6,9H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDZZIMUWSHQXPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C=O)OCCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23BO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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